molecular formula C16H10ClNO B6337661 4-(4-Chlorobenzoyl)quinoline;  97% CAS No. 1184592-10-6

4-(4-Chlorobenzoyl)quinoline; 97%

Cat. No. B6337661
M. Wt: 267.71 g/mol
InChI Key: VOEKSMMJCMLXLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorobenzoyl)quinoline is characterized by the presence of a quinoline ring and a 4-chlorobenzoyl group. In a related compound, quinolin-8-yl 4-chlorobenzoate, X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .


Physical And Chemical Properties Analysis

4-(4-Chlorobenzoyl)quinoline is a colorless liquid chemical . Quinoline, a related compound, has a boiling point of 237 degrees Celsius and is sparingly soluble in water due to the presence of hydrophobic carbon chains .

Safety And Hazards

The safety data sheet for a related compound, 4-Chlorobenzoyl chloride, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Quinoline derivatives have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . Future research could focus on the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives . Additionally, the synthesis of organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds is a promising area of research .

properties

IUPAC Name

(4-chlorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEKSMMJCMLXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(quinolin-3-yl)methanone

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